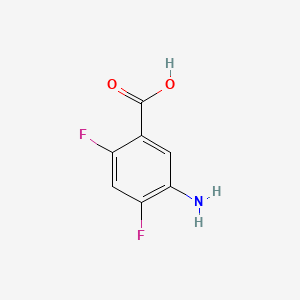

5-Amino-2,4-difluorobenzoic acid

Overview

Description

5-Amino-2,4-difluorobenzoic acid (5-ADFBA) is an important organic compound used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water and alcohols, and is used in a range of different fields, from pharmaceuticals to industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-ADFBA.

Scientific Research Applications

Spectroscopic Studies

The spectroscopic properties of 5-amino-2,4-difluorobenzoic acid analogs have been extensively studied. For instance, the Fourier transform Raman and Fourier transform infrared spectra of 2-amino-4,5-difluorobenzoic acid have been recorded and analyzed using both HF and density functional B3LYP methods. This research is pivotal in understanding the molecular structure and vibrational frequencies of such compounds, which is crucial for various applications in molecular spectroscopy and material science (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Application in Peptide Chemistry

This compound derivatives have been utilized in the synthesis of unnatural amino acids for peptide chemistry. These compounds can mimic the hydrogen-bonding functionality of a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. This is significant for the development of novel peptides and the study of protein interactions (Nowick et al., 2000).

Material Science and Luminescence Properties

The construction of lanthanide ternary complexes based on 2,4-difluorobenzoic acid and other compounds has been explored. These studies focus on the crystal structures, thermoanalysis, and luminescence properties of these complexes, which are important for applications in material science, particularly in the area of photoluminescent materials (Du, Ren, & Zhang, 2020).

Pharmaceutical Intermediates

Compounds related to this compound have been used in the synthesis of pharmaceutical intermediates. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate with applications in the pharmaceutical industry, has been reported. Such processes are vital for the production of various drugs and therapeutic agents (Deng et al., 2015).

Purine Metabolism Studies

Research on purine metabolism in bacteria has involved the use of similar compounds. These studies are crucial for understanding bacterial growth and metabolism, which can aid in the development of antibiotics and treatments for bacterial infections (Gots & Chu, 1952).

Safety and Hazards

5-Amino-2,4-difluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

5-Amino-2,4-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aminotransferases and dehydrogenases. These interactions often involve the amino group of the compound, which can participate in transamination reactions. Additionally, the fluorine atoms in this compound can influence the compound’s reactivity and binding affinity to proteins and other biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase enzymes. It has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the compound can act as a competitive inhibitor for certain dehydrogenases, preventing the normal substrate from binding. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cultures. Its degradation products may also have biological activity, which needs to be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors, such as NADH and FADH2, can also affect its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) can facilitate its movement across cellular membranes. Additionally, binding proteins can influence the localization and accumulation of the compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

properties

IUPAC Name |

5-amino-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPVOVLPZDNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610338 | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639858-45-0 | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639858-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)